molecular formula C22H32O2 B10822195 5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol

5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol

Cat. No.: B10822195
M. Wt: 328.5 g/mol
InChI Key: HAKUWGCTBUVNJQ-UHFFFAOYSA-N
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Description

5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with a hexyl group and a cyclohexene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or cyclohexene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cannabidiol (CBD): Shares a similar structural motif with a cyclohexene ring and a benzene ring but differs in the side chains and functional groups.

    Cannabidihexol (CBDH): A homolog of cannabidiol with a hexyl side chain, similar to the hexyl group in the compound of interest.

    Δ9-Tetrahydrocannabinol (Δ9-THC): Another related compound with a similar core structure but different functional groups and side chains.

Uniqueness

5-Hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its hexyl group and the specific arrangement of the cyclohexene and benzene rings differentiate it from other similar compounds, making it a valuable subject for further research and application development.

Properties

IUPAC Name

5-hexyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKUWGCTBUVNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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